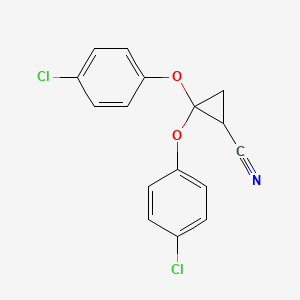![molecular formula C22H29FN2O B14224682 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine CAS No. 754164-34-6](/img/structure/B14224682.png)
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinylpentyl ether moiety attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine typically involves several steps, including the formation of the pyridine ring, introduction of the fluorophenyl group, and attachment of the piperidinylpentyl ether moiety. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methylpyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity .
Chemical Reactions Analysis
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperidinylpentyl ether moiety play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can be compared with other fluorinated pyridines and piperidine-containing compounds. Similar compounds include:
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: This compound also contains a fluorophenyl group and a pyridine ring but differs in its overall structure and specific substituents.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with distinct structural features and potential biological activities.
Properties
CAS No. |
754164-34-6 |
|---|---|
Molecular Formula |
C22H29FN2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyridine |
InChI |
InChI=1S/C22H29FN2O/c1-18-16-20(19-8-10-21(23)11-9-19)17-22(24-18)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16-17H,2-7,12-15H2,1H3 |
InChI Key |
LKYPFVJBVDQZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


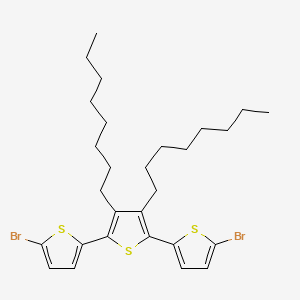

![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
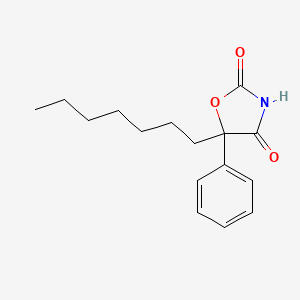
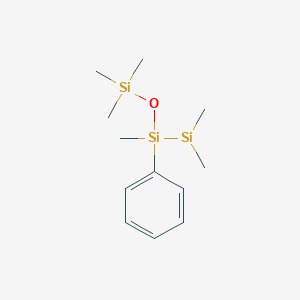
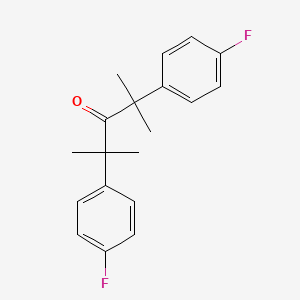
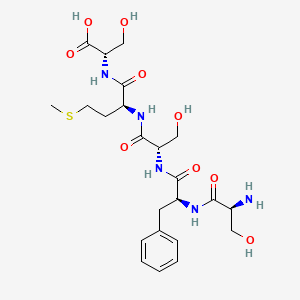
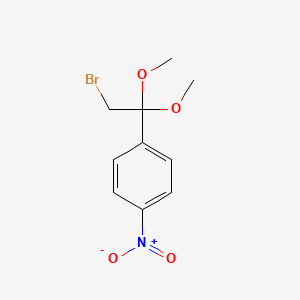
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
